

Advanced Structural Verification: ¹H NMR Profiling of (3-Chloropropyl)ethyl(methyl)amine

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Compound of Interest

Compound Name: (3-Chloropropyl)ethyl(methyl)amine
CAS No.: 343926-41-0
Cat. No.: B103826

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Executive Summary

Compound: **(3-Chloropropyl)ethyl(methyl)amine** Molecular Formula: C₆H₁₄ClN Application: Alkylating agent in pharmaceutical synthesis (e.g., psychotropic drugs). Analytical Challenge: Distinguishing the intact alkyl chloride from its hydrolysis product (alcohol) and confirming the tertiary amine formation from secondary amine precursors.

This guide compares the ¹H NMR performance of the target molecule against common "alternatives" (impurities and precursors) encountered during drug development. It demonstrates why ¹H NMR is the superior method for establishing salt stoichiometry and structural integrity compared to LC-MS alone.

Part 1: Structural Analysis & Predicted Shifts

The molecule consists of three distinct steric environments around the central nitrogen: a methyl group, an ethyl group, and a 3-chloropropyl chain.

1.1 The Molecular Assignment (Free Base in CDCl₃)

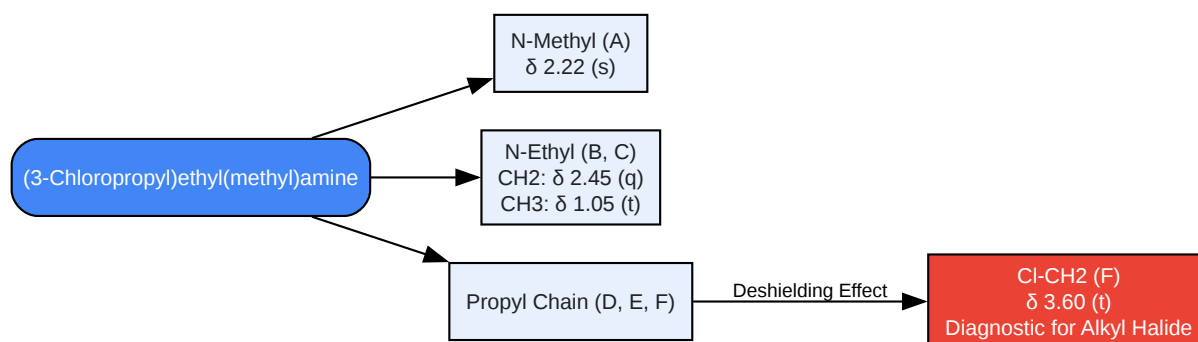
Note: Chemical shifts (

) are approximate and concentration-dependent.

Label	Proton Group	Integration	Multiplicity	Approx. Shift (ppm)	Structural Insight
A	N-CH ₃	3H	Singlet (s)	2.20 – 2.25	Sharp singlet; diagnostic for N-methylation.
B	N-CH ₂ -CH ₃	2H	Quartet (q)	2.40 – 2.50	Overlaps frequently with proton D.
C	N-CH ₂ -CH ₃	3H	Triplet (t)	1.00 – 1.10	Classic triplet; clear of interference.
D	N-CH ₂ -CH ₂ ...	2H	Triplet (t)	2.40 – 2.50	The -methylene of the propyl chain.
E	...CH ₂ -CH ₂ -CH ₂ ...	2H	Multiplet (m)	1.85 – 2.00	Quintet-like; sensitive to chain length.
F	...CH ₂ -CH ₂ -Cl	2H	Triplet (t)	3.55 – 3.65	Deshielded by Chlorine. Critical Quality Attribute.

1.2 Visualization of Assignments

The following diagram maps the structural logic to the NMR signals.



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Caption: Structural decomposition of NMR signals. The Cl-CH₂ moiety (Red) is the primary indicator of functional integrity.

Part 2: Comparative Performance Analysis

In drug development, "performance" is defined by the ability to distinguish the product from impurities.

Comparison 1: Target vs. Hydrolysis Impurity (The Alcohol)

Alternative: (3-Hydroxypropyl)ethyl(methyl)amine. Context: Alkyl chlorides hydrolyze to alcohols in the presence of moisture/base. Performance Metric: Resolution of the terminal methylene.

Feature	Target (Alkyl Chloride)	Alternative (Alcohol Impurity)	Diagnostic Action
Terminal CH ₂ Shift	3.60 ppm (Triplet)	3.60 – 3.75 ppm (Triplet)	High Risk: Shifts are very similar.
OH Signal	Absent	Present (Broad singlet, solvent dependent)	Run in DMSO-d ₆ to see OH coupling.
Central CH ₂ (Beta)	~1.95 ppm	~1.65 – 1.75 ppm	Best Indicator: The -protons shift upfield in the alcohol.

Expert Insight: Do not rely solely on the terminal CH₂ shift, as Cl and OH have similar electronegativity effects. Focus on the central methylene (Group E). In the alcohol, the shielding effect is different, causing a noticeable upfield shift compared to the chloride.

Comparison 2: Free Base vs. HCl Salt

Alternative: (3-Chloropropyl)ethyl(methyl)ammonium chloride. Context: The drug intermediate is often stored as a salt for stability. Performance Metric: Shift magnitude of N-adjacent protons.

- Free Base: N-CH₂ protons appear at 2.4 – 2.5 ppm.
- HCl Salt: Protonation of the Nitrogen exerts a strong electron-withdrawing effect. N-CH₂ protons shift downfield to 3.0 – 3.2 ppm.
- Protocol: If the spectrum shows broad peaks >3.0 ppm for the ethyl group, perform a "D₂O Shake." If the peaks sharpen or move, you are observing exchangeable salt protons.

Comparison 3: 1H NMR vs. LC-MS

Context: Deciding which method to use for purity release.

Feature	1H NMR	LC-MS	Winner
Salt Stoichiometry	Direct measurement (Integration of counter-ion vs. drug)	Indirect/Invisible (Salts dissociate)	NMR
Structural Isomers	Distinguishes branched vs. linear propyl chains via coupling	Often identical mass/fragmentation	NMR
Trace Impurities	Limit of detection ~0.1%	Limit of detection <0.01%	LC-MS

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible data that can be cited in regulatory filings, follow this "Self-Validating" protocol.

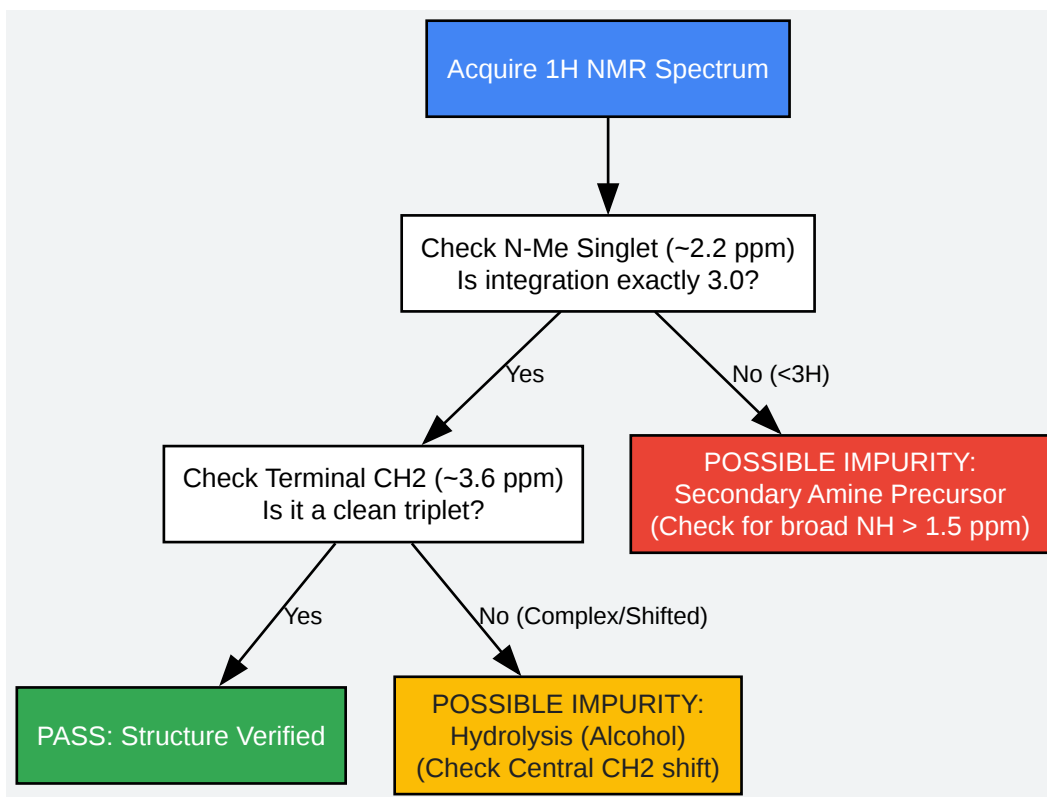
3.1 Sample Preparation

- Solvent Choice: Use CDCl_3 (Chloroform-d) for the free base to ensure sharp coupling. Use DMSO-d6 if analyzing the HCl salt or looking for labile OH protons (hydrolysis check).
- Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent. Warning: Over-concentration (>30 mg) causes viscosity broadening, obscuring the ethyl quartet.
- Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., NaCl from synthesis) which cause baseline distortion.

3.2 Acquisition Parameters

- Pulse Sequence: Standard 1H (zg30).
- Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).
- Relaxation Delay (D1): Set to 5 seconds.
 - Reasoning: The Methyl singlet (Group A) has a long T1 relaxation time. Short delays lead to under-integration of the methyl group, falsely suggesting a secondary amine impurity.

3.3 Validation Workflow (Decision Tree)



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Caption: Logic flow for validating **(3-Chloropropyl)ethyl(methyl)amine** integrity.

References

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Sources

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- 2. [\(3-Chloropropyl\)ethyl\(methyl\)amine | C6H14ClN | CID 12721790 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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